molecular formula C11H16ClN B13524371 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13524371
M. Wt: 197.70 g/mol
InChI Key: MIBYBOLUPGAERA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine is a substituted phenylalkylamine featuring a chlorine atom at the ortho position of the phenyl ring and a branched propane chain with two methyl groups at the C2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with a suitable amine under controlled conditions. One common method involves the use of magnesium flakes in the presence of toluene and tetrahydrofuran to form the intermediate chloro-(2-chlorophenyl)methylmagnesium, which is then reacted with 1-chloro-1-chloroacetylcyclopropane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer solvents and more efficient reaction conditions to minimize hazards and improve yield. For example, the use of diethyl ether is avoided due to its flammability, and alternative solvents like toluene and tetrahydrofuran are preferred .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may explain its anticonvulsant and analgesic effects . These interactions influence the pathways involved in neuronal signaling and pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

  • Structural Difference : The chlorine substituent is at the para position instead of ortho.
  • This compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or efficacy compared to the ortho-substituted variant .

1-(2-Chlorophenyl)-2-methylpropan-1-amine

  • Structural Difference : The propane chain lacks dimethyl branching, and the amine group is positioned at C1 rather than C3.
  • Impact : Reduced steric bulk may enhance solubility but decrease binding affinity in hydrophobic enzyme pockets. Molecular weight (C₁₀H₁₄ClN, 169.65 g/mol) is lower than the target compound .

Halogen and Functional Group Variations

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride

  • Structural Difference : Dual halogenation (Cl at C3, F at C2) and a methyl group at C2.
  • The hydrochloride salt form increases aqueous solubility .

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

  • Structural Difference : Methoxy (-OCH₃) replaces chlorine at the ortho position.
  • Impact : The electron-donating methoxy group reduces electrophilicity, which may diminish interactions with electron-deficient enzyme active sites. However, improved solubility is expected due to polarity .

Branching and Chain Length Variations

1-(3-Chlorophenyl)propan-2-amine

  • Structural Difference: No dimethyl branching; amine group at C2.
  • Molecular weight (C₉H₁₂ClN, 169.65 g/mol) is identical to some analogs but lacks branching .

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

  • Structural Difference : Fluorine replaces chlorine at the para position.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may enhance binding precision in enzyme pockets. The hydrochloride salt improves bioavailability .

Research Findings and Implications

Steric Effects : The dimethyl branching in 3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine likely enhances resistance to enzymatic degradation compared to linear analogs like 1-(3-chlorophenyl)propan-2-amine .

Halogen Influence : Fluorinated analogs (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride) exhibit stronger dipole interactions, which may improve target binding in antimicrobial applications .

Solubility and Bioavailability : Hydrochloride salts (e.g., 3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride) demonstrate higher aqueous solubility, critical for drug formulation .

Pharmacological Potential: Chlorophenyl-substituted amines are implicated in synergism with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a possible role for the target compound in antibiotic adjuvants .

Biological Activity

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14ClNC_{11}H_{14}ClN. The presence of the chlorophenyl group significantly influences its biological properties, particularly its interaction with various receptors and enzymes.

The compound primarily acts as a monoamine neurotransmitter modulator. Its structure allows it to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. The following mechanisms have been identified:

  • Inhibition of Monoamine Oxidase (MAO) : Studies indicate that compounds similar to this compound exhibit inhibitory activity towards MAO B, which is crucial for the metabolism of monoamines like dopamine. This inhibition can lead to increased levels of these neurotransmitters in synaptic clefts, potentially enhancing mood and cognitive functions .
  • Receptor Affinity : The compound shows affinity for various receptors including histamine H3 receptors. In vitro studies have demonstrated that it can modulate receptor activity, influencing neurotransmitter release and neuronal signaling pathways .

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect against neurodegeneration by increasing dopamine levels in models of Parkinson's disease .
  • Antiproliferative Activity : A related study highlighted that derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines such as HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, suggesting a strong potential for development as an anticancer agent .
  • Toxicity and Side Effects : While low doses may enhance metabolic activity and immune responses, higher concentrations can lead to cytotoxic effects and disruption of normal physiological processes .

Study on Neuroprotective Properties

A study investigated the effects of this compound on rat models exhibiting Parkinsonian symptoms. The compound was administered at varying doses, revealing that lower doses significantly increased dopamine levels while higher doses resulted in toxicity and adverse behavioral changes .

Anticancer Activity Assessment

In another study focusing on its anticancer properties, derivatives were synthesized and tested against several cancer cell lines. The findings suggested that these compounds could serve as promising candidates for further pharmaceutical development due to their potent inhibitory effects on cell proliferation .

Data Summary

Biological ActivityMechanismIC50/EC50 ValuesReference
NeuroprotectionMAO B inhibition< 50 nM (hMAO B)
AntiproliferativeCell cycle arrest0.69 - 11 μM (HeLa)
CytotoxicityDisruption of cell metabolismVaries with dose

Properties

IUPAC Name

3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBYBOLUPGAERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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